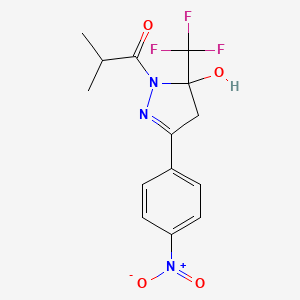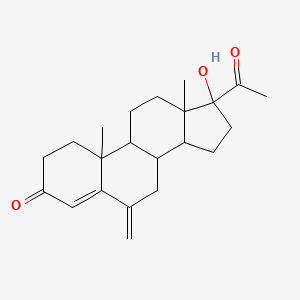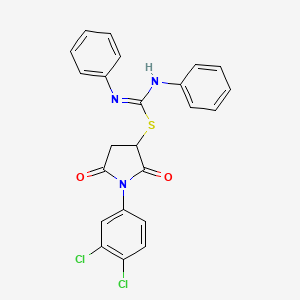
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone, also known as AQ4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. This molecule can be activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of a cytotoxic agent that can selectively kill cancer cells.
Mécanisme D'action
Under hypoxic conditions, 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone is reduced to a hydroxylamine intermediate, which can undergo further reduction to form a nitroso intermediate. This intermediate can then undergo a series of reactions to release a cytotoxic agent that can selectively kill cancer cells. The exact mechanism of action of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone is still under investigation, but it is believed to involve the generation of reactive oxygen species and DNA damage.
Biochemical and Physiological Effects:
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has been shown to have minimal toxicity in normal cells, but can selectively kill cancer cells under hypoxic conditions. This molecule has also been shown to enhance the efficacy of radiation therapy and chemotherapy in various cancer models. 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can also induce apoptosis and inhibit angiogenesis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has several advantages for lab experiments. This molecule can selectively kill cancer cells under hypoxic conditions, while sparing normal cells. 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can also enhance the efficacy of radiation therapy and chemotherapy in various cancer models. However, 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has several limitations for lab experiments. This molecule can be unstable under certain conditions, and its activation mechanism is not fully understood.
Orientations Futures
There are several future directions for 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the mechanism of action of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone in more detail, to better understand how this molecule can selectively kill cancer cells. Additionally, future research could focus on developing new formulations of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone that can improve its stability and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone in cancer patients.
Méthodes De Synthèse
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can be synthesized via a multistep process that involves the reaction of 1,4-diaminoanthraquinone with pyrrolidine and subsequent oxidation with hydrogen peroxide. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can selectively kill cancer cells under hypoxic conditions, while sparing normal cells. This molecule has also been shown to enhance the efficacy of radiation therapy and chemotherapy in various cancer models.
Propriétés
IUPAC Name |
1-amino-4-hydroxy-2-pyrrolidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-16-12(20-7-3-4-8-20)9-13(21)14-15(16)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9,21H,3-4,7-8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJKZZOXXCJUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-hydroxy-2-(pyrrolidin-1-YL)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)


![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)

![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
